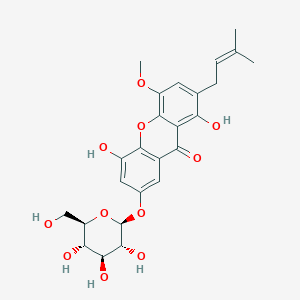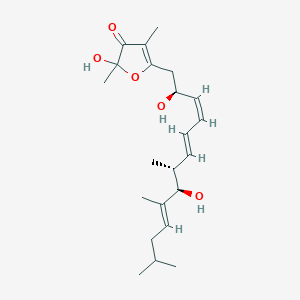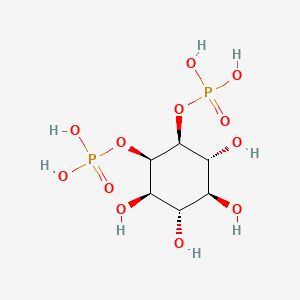
Umbilicaxanthoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Umbilicaxanthoside A is a natural product found in Umbilicaria proboscidea with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemical Characterization
Umbilicaxanthoside A, identified in the lichen Umbilicaria proboscidea, has been characterized using advanced techniques like LC-UV diode array detection and LC-atmospheric pressure chemical ionization mass spectrometry. This research, led by Řezanka and Dembitsky (2003), marked the first identification of 6-O-acylated umbilicaxanthosides A and B in this species. This study is significant for the development of phytochemical characterization methods, particularly in the context of lichen-derived compounds (Řezanka & Dembitsky, 2003).
Therapeutic Applications in Regenerative Medicine
Umbilical cord blood, a rich source of stem cells, shows promise in regenerative medicine for conditions such as diabetes mellitus, cerebral palsy, and autoimmune disorders. Research by Gomes et al. (2021) highlights the potential of umbilical cord-derived stem cells in therapeutic applications, leveraging their primitive, immunomodulatory, and multipotent properties (Gomes et al., 2021).
Antithrombotic Properties
The antithrombotic activities of Umbilicaria esculenta, which contains compounds like this compound, have been studied by Wang et al. (2014). This research provides insights into the potential of these compounds in developing novel antithrombotic agents, highlighting their efficacy in both in vitro and in vivo models (Wang et al., 2014).
Stem Cell Therapy Advancements
Research on umbilical cord-derived stem cells, potentially containing this compound, indicates their significant role in therapeutic applications. Studies by Forraz and McGuckin (2011) and Biazar (2014) emphasize their use in tissue repair and regeneration, noting their extensive self-renewal and differentiation capabilities (Forraz & McGuckin, 2011), (Biazar, 2014).
Potential in Gene Therapy
The use of umbilical cord blood cells in gene therapy, particularly in the treatment of metabolic and immunodeficiency disorders, is a significant area of research. Kohn et al. (1995) demonstrated the potential of genetically modified umbilical cord blood cells in neonates with adenosine deaminase deficiency (Kohn et al., 1995).
Immunomodulatory Effects
Umbilical cord mesenchymal stem cells, which may contain or be influenced by this compound, have been shown to possess unique immunosuppressive properties. Coulson-Thomas et al. (2014) revealed their ability to modulate inflammatory cells and suppress immune responses, enhancing transplantation success (Coulson-Thomas et al., 2014).
Eigenschaften
Molekularformel |
C25H28O11 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
1,5-dihydroxy-4-methoxy-2-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C25H28O11/c1-10(2)4-5-11-6-15(33-3)24-17(18(11)28)19(29)13-7-12(8-14(27)23(13)36-24)34-25-22(32)21(31)20(30)16(9-26)35-25/h4,6-8,16,20-22,25-28,30-32H,5,9H2,1-3H3/t16-,20-,21+,22-,25-/m1/s1 |
InChI-Schlüssel |
FQFZNUKTSCMCQZ-RSLGMCBOSA-N |
Isomerische SMILES |
CC(=CCC1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)C |
Kanonische SMILES |
CC(=CCC1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC)C |
Synonyme |
umbilicaxanthoside A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-{[4-(cyclopropylmethyl)-1-(ethylsulfonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B1247837.png)





![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)


![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)


